molecular formula C20H17ClN2O4 B10874277 2-(4-Chlorophenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B10874277
M. Wt: 384.8 g/mol
InChI Key: UEYSGYODZXIAGB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a basic catalyst such as piperidine . This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can then be further reacted with various hydrazines to form a variety of derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially inhibiting bacterial enzymes or interfering with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other naphthyridine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C20H17ClN2O4/c1-3-23-10-16(18(25)15-9-4-12(2)22-19(15)23)20(26)27-11-17(24)13-5-7-14(21)8-6-13/h4-10H,3,11H2,1-2H3

InChI Key

UEYSGYODZXIAGB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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